2-Amino-5-(4-trifluoromethylphenyl)pyrazine
Overview
Description
2-Amino-5-(4-trifluoromethylphenyl)pyrazine, also known as 5-TFMP, is an organic compound with the molecular formula C10H8F3N3. It is a colorless solid that is soluble in most organic solvents. It is used as a building block in organic synthesis, and has been studied for its potential applications in drug development.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-trifluoromethylphenyl)pyrazine is not yet fully understood. However, it is believed that its activity is due to its ability to interact with certain enzymes and receptors in the body. It is thought to bind to certain proteins and enzymes, which can inhibit their activity and thus affect the physiological functions of the body.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, anti-cancer, and antimicrobial activities in vitro. In addition, it has been shown to inhibit the activity of certain enzymes and receptors in the body, which can lead to a variety of physiological effects. For example, it has been shown to reduce inflammation and pain, and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
2-Amino-5-(4-trifluoromethylphenyl)pyrazine is a relatively stable compound, and has been used in a variety of laboratory experiments. It is easy to synthesize, and can be stored for long periods of time without significant degradation. However, it can be toxic in high concentrations, and should be handled with care.
Future Directions
2-Amino-5-(4-trifluoromethylphenyl)pyrazine has potential applications in drug development, and further research is needed to explore its potential therapeutic uses. Possible future directions include the development of new synthetic methods for the preparation of this compound, as well as the investigation of its mechanism of action and its effects on various biochemical and physiological processes. Additionally, further studies are needed to understand the potential side effects of this compound and to develop methods to reduce its toxicity.
Scientific Research Applications
2-Amino-5-(4-trifluoromethylphenyl)pyrazine has been studied for its potential applications in drug development. It has been used as a starting material for the synthesis of various heterocyclic compounds, such as 1,3-diarylpyrazoles and 1,3-diarylpyridines. These compounds have been studied for their potential use as anti-cancer agents, antimicrobial agents, and anti-inflammatory agents.
properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]pyrazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3/c12-11(13,14)8-3-1-7(2-4-8)9-5-17-10(15)6-16-9/h1-6H,(H2,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCWBZARKLQZDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=N2)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601258402 | |
Record name | 5-[4-(Trifluoromethyl)phenyl]-2-pyrazinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601258402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69816-52-0 | |
Record name | 5-[4-(Trifluoromethyl)phenyl]-2-pyrazinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69816-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[4-(Trifluoromethyl)phenyl]-2-pyrazinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601258402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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